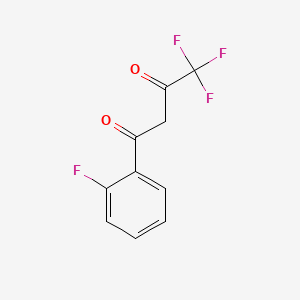

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor developed as a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs .

Synthesis Analysis

The compound is used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It is also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .Molecular Structure Analysis

The molecular formula of “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is C10H6F4O2 . The InChI code is 1S/C10H6F4O2/c11-7-4-2-1-3-6 (7)8 (15)5-9 (16)10 (12,13)14/h1-4H,5H2 .Chemical Reactions Analysis

As an intermediate, “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is involved in various chemical reactions. For instance, it is used in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 234.15 . The storage temperature is normal .Applications De Recherche Scientifique

Solar Cell Sensitizers : This compound is used in synthesizing aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells. These complexes exhibit intense visible light absorption and improved red-light absorptivity, which is crucial for solar energy applications (Islam et al., 2006).

Molecular and Crystal Structure : It serves as a structural component in the study of crystal and molecular structures. For example, the structure of 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione was determined using single crystal X-ray diffraction (Magerramov et al., 2012).

Photoluminescent Behavior in Eu(III) Complexes : This compound is used to create ternary europium (III) complexes, showing characteristic emission bands from europium ion transitions in solid state. Such complexes have potential in luminescence-based applications (Wang et al., 2015).

Formation of Mixed-Ligand Complexes : It has been utilized in the formation of mixed-ligand complexes with metals like Cadmium(II), involving amino acids and demonstrating significant polarographic behavior (Meena & Grover, 2018).

Luminescence Probes for Serum Detection : In medical research, europium(III) complexes with derivatives of this compound have been synthesized and used as fluorescence probes for the detection of total bilirubin in blood-serum samples, highlighting its application in clinical diagnostics (Yang et al., 2018).

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Orientations Futures

Propriétés

IUPAC Name |

4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJUOMSUMXJFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)

![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)

![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)